N-(3-Aminophenyl)-2-(diethylamino)acetamide
Overview
Description
N-(3-Aminophenyl)-2-(diethylamino)acetamide is a chemical compound with significant applications in scientific research and industry. This compound features an amine group attached to a phenyl ring, which is further connected to a diethylaminoacetamide group. Its unique structure makes it a valuable intermediate in various chemical syntheses and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-(diethylamino)acetamide typically involves the reaction of 3-aminophenylamine with diethylaminoacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 0°C to 5°C to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: N-(3-Aminophenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro group, resulting in N-(3-nitrophenyl)-2-(diethylamino)acetamide.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).
Substitution: Alkyl halides (e.g., methyl iodide) and a base (e.g., triethylamine) are often used.
Major Products Formed:
Oxidation: N-(3-nitrophenyl)-2-(diethylamino)acetamide
Reduction: this compound (if starting from the nitro derivative)
Substitution: Alkylated derivatives of this compound
Scientific Research Applications
N-(3-Aminophenyl)-2-(diethylamino)acetamide is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is employed in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-(3-Aminophenyl)-2-(diethylamino)acetamide exerts its effects involves its interaction with molecular targets and pathways. The amine group can form hydrogen bonds with biological macromolecules, influencing their activity. The diethylamino group enhances the compound's solubility and bioavailability, making it effective in various biological systems.
Comparison with Similar Compounds
N-(3-Aminophenyl)methanesulfonamide
N-(3-Aminophenyl)propanamide
N-(3-Aminophenyl)acetamide
Uniqueness: N-(3-Aminophenyl)-2-(diethylamino)acetamide stands out due to its diethylamino group, which provides unique chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(diethylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-15(4-2)9-12(16)14-11-7-5-6-10(13)8-11/h5-8H,3-4,9,13H2,1-2H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHHTRIDHXIBGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=CC=CC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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